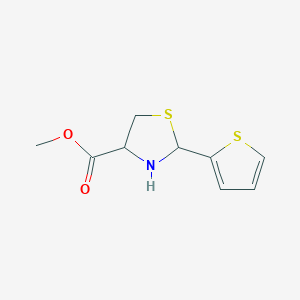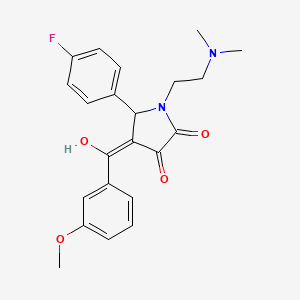![molecular formula C19H23FN4O B2396338 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one CAS No. 2108948-36-1](/img/structure/B2396338.png)
1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[321]octan-8-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one is an intriguing compound in the realm of chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a multi-step process that includes the formation of the 2H-1,2,3-triazole ring, the construction of the 8-azabicyclo[32 The reaction conditions for each step are carefully controlled to ensure high yield and purity
Industrial Production Methods
On an industrial scale, the production of this compound would focus on optimizing each step to maximize yield and minimize cost. This involves the use of continuous flow reactors for better control over reaction conditions, and employing greener chemistry principles to reduce waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions It Undergoes
1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one can undergo several types of chemical reactions:
Oxidation: Due to the presence of the propan-1-one group, the compound can be oxidized to form corresponding carboxylic acids under strong oxidizing conditions.
Reduction: The compound can be reduced, potentially affecting the ketone group to form alcohols.
Substitution: The fluoro group on the aromatic ring can undergo nucleophilic aromatic substitution under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Strong nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Depending on the nucleophile, various substituted products.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as an intermediate in organic synthesis
Biology
Biologically, the compound may serve as a tool for studying molecular interactions due to its triazole ring, which is often used in bioconjugation techniques.
Medicine
In medicine, this compound has the potential for drug development, particularly in designing molecules that can cross the blood-brain barrier or interact with specific neurological targets.
Industry
In industry, the compound could be utilized in the development of new polymers or as a component in advanced materials due to its stability and specific functional groups.
Mechanism of Action
The mechanism of action for this compound would depend on its application. For instance, in a biological context, the compound could interact with enzymes or receptors, with the triazole ring playing a crucial role in binding specificity. Molecular targets might include neurotransmitter receptors or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenylpropan-1-one.
1-(8-azabicyclo[3.2.1]oct-3-yl)-3-(4-fluorophenyl)propan-1-one.
Highlighting Uniqueness
Compared to similar compounds, 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one possesses a unique combination of functional groups that enhance its reactivity and potential for various applications. The addition of the fluoro group and the triazole ring sets it apart in terms of chemical stability and biological activity.
Would you like to explore any specific application or delve deeper into one of these sections?
Properties
IUPAC Name |
3-(4-fluoro-3-methylphenyl)-1-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O/c1-13-10-14(2-6-18(13)20)3-7-19(25)23-15-4-5-16(23)12-17(11-15)24-21-8-9-22-24/h2,6,8-10,15-17H,3-5,7,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWDPGLFNCEVGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)N2C3CCC2CC(C3)N4N=CC=N4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-phenyl-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2396258.png)











